3-Amino-5-(2,6-difluorophenyl)benzoic acid
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Overview
Description
3-Amino-5-(2,6-difluorophenyl)benzoic acid: is an organic compound with the molecular formula C13H9F2NO2 It is characterized by the presence of an amino group at the third position and a difluorophenyl group at the fifth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2,6-difluorophenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.
Amination Reaction: The 2,6-difluorobenzoic acid undergoes an amination reaction to introduce the amino group at the third position. This can be achieved using ammonia or an amine source under suitable reaction conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amination reactions using optimized conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance efficiency and scalability, continuous flow reactors may be employed.
Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate the amination reaction.
Purification Techniques: Advanced purification techniques, including high-performance liquid chromatography (HPLC), may be utilized to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(2,6-difluorophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or sulfonates can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products may include substituted benzoic acids or amides.
Oxidation Reactions: Products may include quinones or other oxidized derivatives.
Reduction Reactions: Products may include primary or secondary amines.
Scientific Research Applications
3-Amino-5-(2,6-difluorophenyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2,6-difluorophenyl)benzoic acid depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of the amino and difluorophenyl groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
3-Amino-2,6-difluorobenzoic acid: Similar structure but lacks the additional phenyl group.
3-Amino-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluorophenyl group.
2-Amino-6-fluorobenzoic acid: Similar structure but with different substitution patterns.
Uniqueness: 3-Amino-5-(2,6-difluorophenyl)benzoic acid is unique due to the presence of both an amino group and a difluorophenyl group on the benzoic acid ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-amino-5-(2,6-difluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-10-2-1-3-11(15)12(10)7-4-8(13(17)18)6-9(16)5-7/h1-6H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBKCUBFCXTXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689682 |
Source
|
Record name | 5-Amino-2',6'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-60-4 |
Source
|
Record name | 5-Amino-2',6'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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